molecular formula C8H15ClN2O B8190251 (S)-Octahydro-pyrido[1,2-a]pyrazin-6-one hydrochloride

(S)-Octahydro-pyrido[1,2-a]pyrazin-6-one hydrochloride

Cat. No.: B8190251
M. Wt: 190.67 g/mol
InChI Key: PPSHBBSIKSZIJL-FJXQXJEOSA-N
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Description

(S)-Octahydro-pyrido[1,2-a]pyrazin-6-one hydrochloride is a heterocyclic compound that features a fused ring system combining pyridine and pyrazine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Octahydro-pyrido[1,2-a]pyrazin-6-one hydrochloride typically involves multistep reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions to form the desired fused ring system. For example, the reaction of a pyridine derivative with a suitable amine can lead to the formation of the pyrazine ring through cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the cyclization process efficiently .

Chemical Reactions Analysis

Types of Reactions

(S)-Octahydro-pyrido[1,2-a]pyrazin-6-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

(S)-Octahydro-pyrido[1,2-a]pyrazin-6-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-Octahydro-pyrido[1,2-a]pyrazin-6-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-Octahydro-pyrido[1,2-a]pyrazin-6-one hydrochloride is unique due to its specific ring structure and potential for diverse chemical modifications. Its distinct properties make it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

(9aS)-1,2,3,4,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-6-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O.ClH/c11-8-3-1-2-7-6-9-4-5-10(7)8;/h7,9H,1-6H2;1H/t7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPSHBBSIKSZIJL-FJXQXJEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCCN2C(=O)C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CNCCN2C(=O)C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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